molecular formula C6H10ClNO B1373617 6-(Chloromethyl)piperidin-2-one CAS No. 1315366-70-1

6-(Chloromethyl)piperidin-2-one

Cat. No.: B1373617
CAS No.: 1315366-70-1
M. Wt: 147.6 g/mol
InChI Key: MYJVYZJJCCRNNB-UHFFFAOYSA-N
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Description

6-(Chloromethyl)piperidin-2-one is a chemical compound with the molecular formula C6H10ClNO It is a derivative of piperidinone, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)piperidin-2-one typically involves the chloromethylation of piperidin-2-one. One common method is the reaction of piperidin-2-one with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 6-position of the piperidinone ring. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)piperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form piperidin-2-one derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted piperidinones, N-oxides, and complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Chloromethyl)piperidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound is used in the development of novel polymers and materials with specific properties.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of various biochemical pathways.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidin-2-one: The parent compound without the chloromethyl group.

    N-Methylpiperidin-2-one: A derivative with a methyl group on the nitrogen atom.

    6-Methylpiperidin-2-one: A derivative with a methyl group at the 6-position instead of a chloromethyl group.

Uniqueness

6-(Chloromethyl)piperidin-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

6-(chloromethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-4-5-2-1-3-6(9)8-5/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJVYZJJCCRNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315366-70-1
Record name 6-(chloromethyl)piperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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